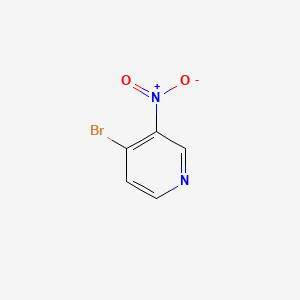4-Bromo-3-nitropyridine
CAS No.: 23056-44-2
Cat. No.: VC1996175
Molecular Formula: C5H3BrN2O2
Molecular Weight: 202.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23056-44-2 |
|---|---|
| Molecular Formula | C5H3BrN2O2 |
| Molecular Weight | 202.99 g/mol |
| IUPAC Name | 4-bromo-3-nitropyridine |
| Standard InChI | InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H |
| Standard InChI Key | KVZNAGBWCCVHKG-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1Br)[N+](=O)[O-] |
| Canonical SMILES | C1=CN=CC(=C1Br)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
4-Bromo-3-nitropyridine is a crystalline solid characterized by a pyridine ring with bromine at the 4-position and a nitro group at the 3-position. Its distinctive structural features contribute to its unique reactivity and applications in organic synthesis.
Basic Identification Data
| Property | Value |
|---|---|
| Chemical Name | 4-Bromo-3-nitropyridine |
| CAS Number | 23056-44-2 |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| IUPAC Name | 4-bromo-3-nitropyridine |
| SMILES | C1=CN=CC(=C1Br)N+[O-] |
| InChI | InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H |
| InChIKey | KVZNAGBWCCVHKG-UHFFFAOYSA-N |
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Density | 1.8±0.1 g/cm³ |
| Boiling Point | 240.0±20.0 °C at 760 mmHg |
| Flash Point | 98.9±21.8 °C |
| XLogP3-AA | 1.4 |
| Topological Polar Surface Area (TPSA) | 56.03 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
The compound possesses moderate lipophilicity as indicated by its LogP value, suggesting potential for balanced membrane permeability. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors influence its interaction with biological targets and solvents.
Synthesis Methods
Several synthetic routes have been developed to efficiently prepare 4-Bromo-3-nitropyridine, with the most common approaches detailed below.
Nitration and Bromination of Pyridine
One synthetic pathway involves the sequential nitration and bromination of pyridine. Typically, the nitration is performed using concentrated nitric acid in the presence of sulfuric acid, followed by bromination using a suitable brominating agent such as bromine or phosphorus tribromide (PBr₃).
From 4-Bromopyridine via N-Oxidation
An alternative approach involves:
-
N-oxidation of 4-bromopyridine to form 4-bromopyridine N-oxide
-
Nitration of the N-oxide to yield 4-bromo-3-nitropyridine N-oxide
-
Reduction of the N-oxide to obtain 4-bromo-3-nitropyridine
This method has been documented to proceed with good yields, particularly for the synthesis of analogous compounds.
Chemical Reactivity
4-Bromo-3-nitropyridine exhibits diverse reactivity patterns, with the bromine and nitro substituents significantly influencing its behavior in various chemical transformations.
Nucleophilic Aromatic Substitution Reactions
The electron-withdrawing nitro group at the 3-position activates the pyridine ring toward nucleophilic aromatic substitution, particularly at the 4-position where the bromine is located. Reactions with nucleophiles such as amines, thiols, and alkoxides typically proceed under mild to moderate conditions.
Reactions with Amines
When reacted with amines, 4-bromo-3-nitropyridine undergoes substitution at the bromine position. Interestingly, these reactions can sometimes lead to unexpected nitro-group migration products, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO).
For example, the reaction with piperazine derivatives yields three distinct products:
-
The expected substitution product (4-amino-3-nitropyridine derivative)
-
The nitro-group migration product
-
A product resulting from substitution of the nitro group
This unexpected reactivity demonstrates the complex influence of the nitro group on the pyridine system's electronic properties.
Fluorination Reactions
Studies on the fluorination of 4-bromo-3-nitropyridine reveal interesting selectivity patterns. Direct fluorination with tetrabutylammonium fluoride (TBAF) predominantly yields 3-bromo-4-fluoropyridine, showing preferential substitution of the nitro group rather than the bromine atom.
Structural Characteristics
The structural features of 4-bromo-3-nitropyridine significantly influence its chemical behavior. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. The addition of the electron-withdrawing nitro group at position 3 further depletes electron density, particularly at positions 2, 4, and 6.
The bromine atom at position 4 serves as a good leaving group in nucleophilic substitution reactions, especially due to the activating effect of the adjacent nitro group. This combination of factors makes 4-bromo-3-nitropyridine particularly susceptible to nucleophilic attack.
Applications
Pharmaceutical Research
4-Bromo-3-nitropyridine serves as a valuable building block in medicinal chemistry, contributing to the synthesis of various bioactive compounds. Its utility stems from the ability to selectively functionalize different positions of the pyridine ring.
Synthesis of Fluorinated Pyridines
As documented in radiochemistry research, 4-bromo-3-nitropyridine and its N-oxide derivative have been used in the synthesis of fluorinated pyridines, including compounds with potential applications in medical imaging. The ability to introduce fluorine at specific positions makes this compound valuable in positron emission tomography (PET) tracer development.
Preparation of Substituted Pyridines
The reactive nature of both the bromine and nitro groups allows for sequential functionalization, enabling the preparation of diverse pyridine derivatives with applications in agrochemicals, pharmaceuticals, and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume